molecular formula C9H6Br2 B2595911 1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE CAS No. 1228107-22-9

1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE

Cat. No.: B2595911
CAS No.: 1228107-22-9
M. Wt: 273.955
InChI Key: AOMBQBHXXQGYHS-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Br2. It is a brominated derivative of benzene, featuring a bromopropynyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(prop-1-yn-1-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the alkyne and benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of automated systems can also reduce the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a solvent like ethanol or water.

    Coupling: Palladium catalysts (PdCl2 or Pd(PPh3)4) and copper iodide (CuI) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of phenols or anilines.

    Coupling: Formation of extended alkyne or alkene derivatives.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-bromo-2-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific application. In biological systems, it can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be compared with other brominated benzene derivatives, such as:

    1-Bromo-2-(prop-1-yn-1-yl)benzene: Lacks the additional bromine atom on the propynyl group, resulting in different reactivity and applications.

    1-Bromo-2-(3-chloroprop-1-yn-1-yl)benzene: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.

    1-Bromo-2-(3-iodoprop-1-yn-1-yl)benzene:

The unique structure of this compound, with two bromine atoms, provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-bromo-2-(3-bromoprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMBQBHXXQGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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